molecular formula C21H21NO5 B14890954 N-Fmoc-O-cyclopropyl-L-serine

N-Fmoc-O-cyclopropyl-L-serine

Cat. No.: B14890954
M. Wt: 367.4 g/mol
InChI Key: YZOLZOMUINBHMM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-O-cyclopropyl-L-serine: is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is modified with a cyclopropyl group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of deprotection.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Deprotected serine derivatives.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

Chemistry: N-Fmoc-O-cyclopropyl-L-serine is widely used in peptide synthesis as a building block due to its stability and ease of deprotection. It is also used in the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of serine residues in proteins .

Medicine: this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool in medicinal chemistry .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which provides additional steric hindrance and influences the conformation of the peptide. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(2S)-3-cyclopropyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C21H21NO5/c23-20(24)19(12-26-13-9-10-13)22-21(25)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1

InChI Key

YZOLZOMUINBHMM-IBGZPJMESA-N

Isomeric SMILES

C1CC1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.